

Application Note: GC-MS Analysis of 1-Nitro-2-phenoxybenzene Reaction Mixture

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Compound of Interest

Compound Name: 1-Nitro-2-phenoxybenzene

Cat. No.: B1210652

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Introduction

1-Nitro-2-phenoxybenzene, also known as 2-nitrodiphenyl ether, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. The Ullmann condensation is a common method for its synthesis, typically involving the reaction of 2-chloronitrobenzene with phenol in the presence of a copper catalyst and a base. Monitoring the progress of this reaction and ensuring the purity of the final product is crucial for process optimization and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on their mass-to-charge ratio. This application note provides a detailed protocol for the GC-MS analysis of a **1-Nitro-2-phenoxybenzene** reaction mixture, enabling the identification and quantification of the main product, unreacted starting materials, and potential byproducts.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may need to be adapted based on the specific reaction conditions.

Materials:

- Dichloromethane (DCM), HPLC grade
- Deionized water
- Sodium sulfate (anhydrous)
- Volumetric flasks
- Pipettes
- Vortex mixer
- Centrifuge
- GC vials with inserts

Procedure:

- **Quenching the Reaction:** At the desired time point, withdraw an aliquot (e.g., 100 μ L) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in 1 mL of dichloromethane in a clean vial.
- **Liquid-Liquid Extraction:** Add 1 mL of deionized water to the vial to wash the organic layer and remove any water-soluble components, such as inorganic salts.
- **Mixing and Phase Separation:** Vortex the vial for 30 seconds to ensure thorough mixing. Centrifuge the vial for 5 minutes at 3000 rpm to achieve a clear separation of the organic and aqueous layers.
- **Drying the Organic Layer:** Carefully transfer the lower organic layer (DCM) to a new clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- **Dilution:** Perform a serial dilution of the dried organic extract with dichloromethane to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 μ g/mL).
- **Transfer to GC Vial:** Transfer the final diluted sample into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization for your specific instrument and column. These are based on methods used for similar nitroaromatic compounds.

Instrumentation:

- A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) system equipped with an autosampler is suitable for this analysis.

GC Conditions:

Parameter	Value
Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	280 °C
Injection Mode	Splitless (with a purge time of 1 minute)
Injection Volume	1 µL
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Program	- Initial temperature: 80 °C, hold for 2 minutes- Ramp: 15 °C/min to 300 °C- Hold: 5 minutes at 300 °C

MS Conditions:

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Mass Range	40 - 450 amu
Scan Mode	Full Scan
Solvent Delay	4 minutes

Data Presentation

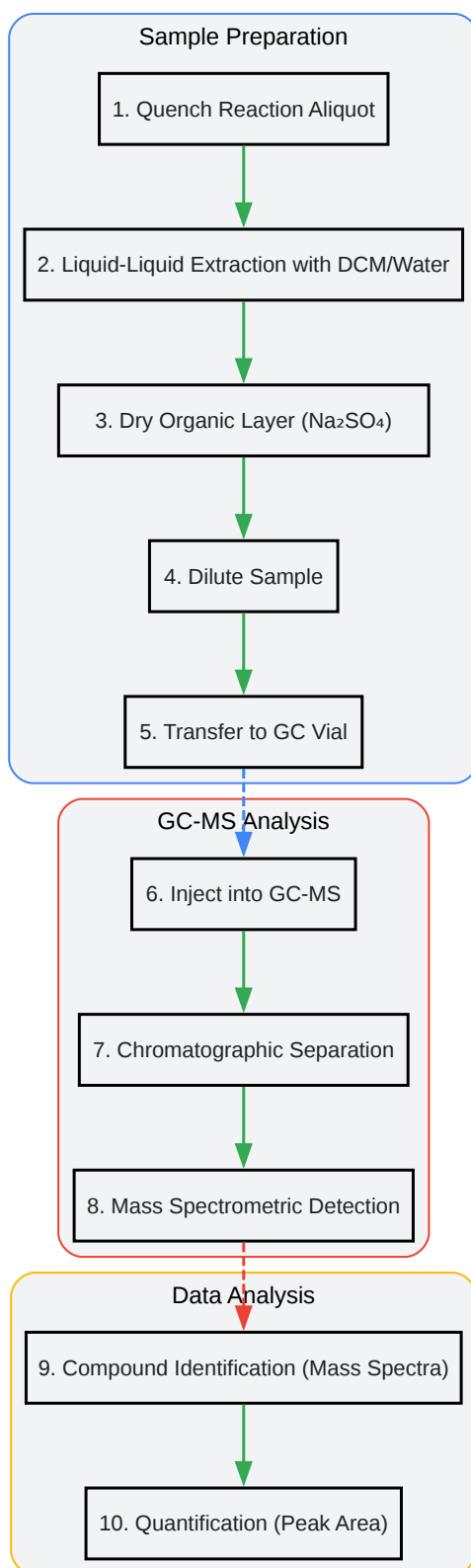
The following table summarizes the expected quantitative data for the analysis of a typical **1-Nitro-2-phenoxybenzene** reaction mixture. Retention times are estimates and will vary depending on the specific GC-MS system and conditions. The mass-to-charge ratios (m/z) represent the molecular ion and expected major fragments.

Compound Name	Expected Retention Time (min)	Molecular Weight (g/mol)	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Phenol	5 - 7	94.11	94	66, 65
2-Chloronitrobenzene	8 - 10	157.56	157/159 (Cl isotope)	127, 111, 75
1-Nitro-2-phenoxybenzene	15 - 18	215.21	215	169 ([M-NO ₂] ⁺), 139, 93, 77
1-Nitro-4-phenoxybenzene	16 - 19	215.21	215	169 ([M-NO ₂] ⁺), 139, 93, 77
Diphenyl ether	12 - 14	170.21	170	141, 115, 77

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the GC-MS analysis of the **1-Nitro-2-phenoxybenzene** reaction mixture.

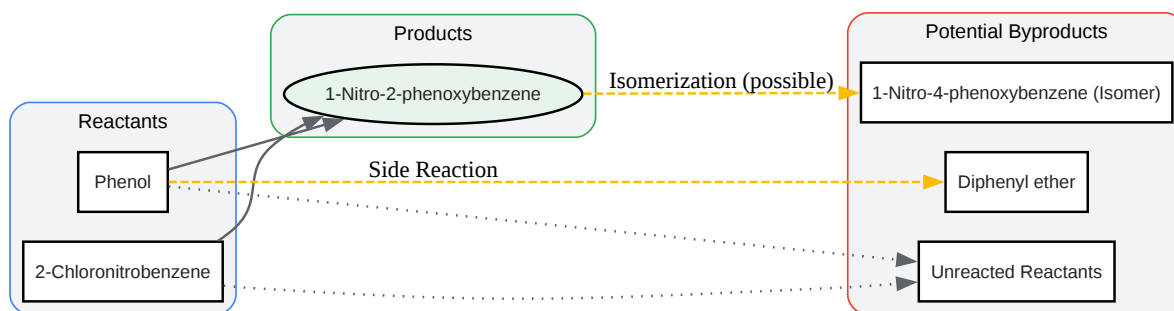


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Caption: Workflow for GC-MS analysis of **1-Nitro-2-phenoxybenzene**.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship between the reactants, main product, and potential byproducts in a typical Ullmann condensation for the synthesis of **1-Nitro-2-phenoxybenzene**.



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Caption: Relationship of components in the synthesis of **1-Nitro-2-phenoxybenzene**.

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